molecular formula C5H9F3O2 B3080529 4,4,4-Trifluoro-3-methoxy-1-butanol CAS No. 1086277-23-7

4,4,4-Trifluoro-3-methoxy-1-butanol

Cat. No.: B3080529
CAS No.: 1086277-23-7
M. Wt: 158.12 g/mol
InChI Key: WCIMJAJANZOMOX-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methoxy-1-butanol is an organic compound with the molecular formula C5H9F3O2 It is characterized by the presence of trifluoromethyl and methoxy functional groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-methoxy-1-butanol typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable reactions using readily available starting materials such as ethyl trifluoroacetate and Grignard reagents. The process is designed to minimize the use of hazardous materials and high-temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-methoxy-1-butanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce various alcohols .

Scientific Research Applications

4,4,4-Trifluoro-3-methoxy-1-butanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methoxy-1-butanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl group enhances the compound’s ability to form stable complexes, which can affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-butanol
  • 4,4,4-Trifluoro-2-methyl-1-butanol
  • 4,4,4-Trifluoro-2-butanone
  • 1-amino-4,4,4-trifluoro-butan-2-ol

Uniqueness

4,4,4-Trifluoro-3-methoxy-1-butanol is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical properties. These functional groups enhance its reactivity and stability compared to similar compounds .

Properties

IUPAC Name

4,4,4-trifluoro-3-methoxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2/c1-10-4(2-3-9)5(6,7)8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIMJAJANZOMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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